![molecular formula C15H22O3 B576621 (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 13902-55-1](/img/structure/B576621.png)
(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Tetrahydro-beta-santonin is a sesquiterpene lactone compound derived from the plant genus Artemisia. It is known for its diverse biological activities, including antipyretic, anti-parasitic, and antibacterial properties . This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Tetrahydro-beta-santonin can be synthesized through microbial transformations of alpha-santonin. Various fungal strains, such as Mucor plumbeus, Cunninghamella bainieri, Cunninghamella echinulata, Curvularia lunata, and Rhizopus stolonifer, have been employed to convert alpha-santonin into its tetrahydro form . These transformations typically involve regiospecific reduction of the carbon-carbon double bond in alpha-santonin, yielding metabolites with altered properties.
Industrial Production Methods
Industrial production of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves the extraction of alpha-santonin from Artemisia species, followed by microbial biotransformation processes. The use of specific fungal strains ensures efficient conversion and high yield of the desired compound .
化学反应分析
Types of Reactions
Alpha-Tetrahydro-beta-santonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione, each with distinct chemical and biological properties .
科学研究应用
Alpha-Tetrahydro-beta-santonin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: It serves as a model compound for studying microbial biotransformations and enzyme-catalyzed reactions.
Medicine: Its derivatives exhibit anticancer, anti-inflammatory, and antiparasitic activities, making it a valuable compound for drug development
Industry: It is used in the production of pharmaceuticals and as a bioactive compound in various formulations.
作用机制
The mechanism of action of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and activating specific receptors in parasites, leading to neuromuscular blockade and subsequent paralysis of the parasites . This mechanism disrupts the normal muscle function of the parasites, leading to their immobilization and eventual elimination from the host organism.
相似化合物的比较
Alpha-Tetrahydro-beta-santonin can be compared with other similar sesquiterpene lactones, such as:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Costunolide: Exhibits anticancer and anti-inflammatory activities.
Dehydrocostus lactone: Known for its anticancer and anti-inflammatory properties.
These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action. Alpha-Tetrahydro-beta-santonin is unique due to its specific interactions with parasitic receptors and its potential for diverse therapeutic applications.
属性
CAS 编号 |
13902-55-1 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.338 |
IUPAC 名称 |
(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10+,12-,13+,15+/m1/s1 |
InChI 键 |
BXRGGUXPWTWACZ-HIEKWVOZSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
同义词 |
(3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9β-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


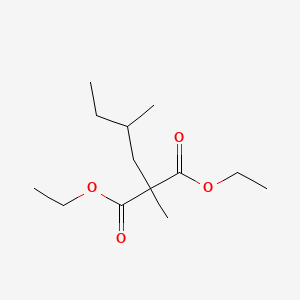
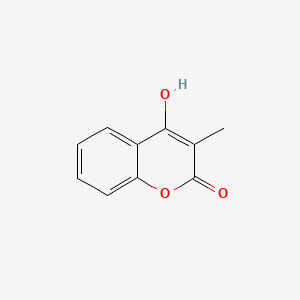
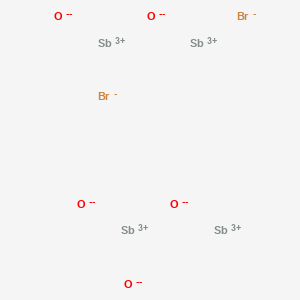
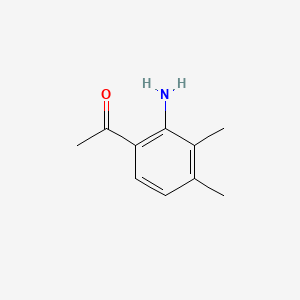
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
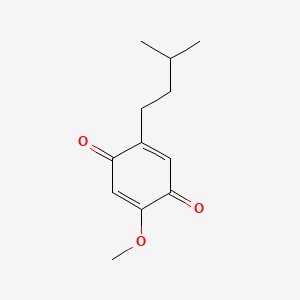

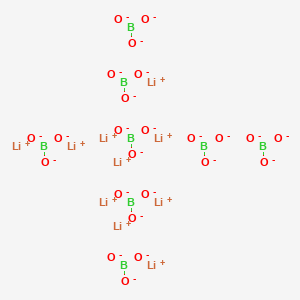
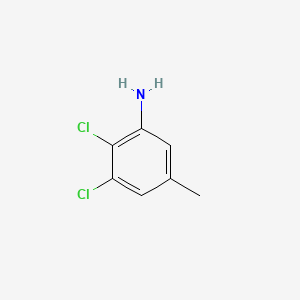
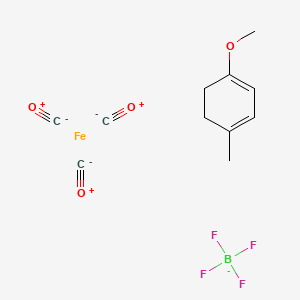

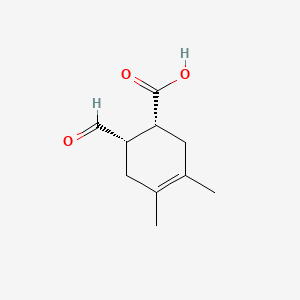
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)
